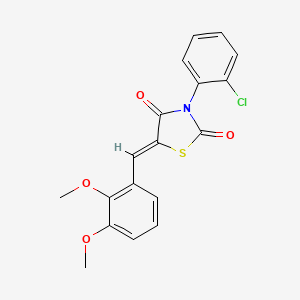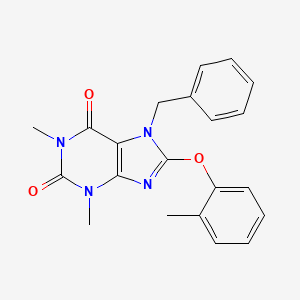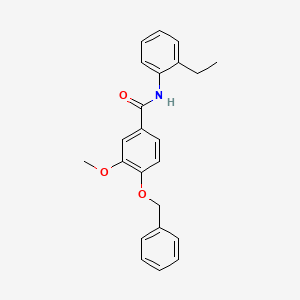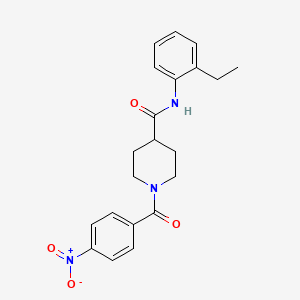
3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as compound 1, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological activities. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 is not fully understood. However, it has been proposed that this compound 1 exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound 1 has been shown to inhibit the activity of various enzymes that are involved in the proliferation and survival of cancer cells. The anti-inflammatory activity of this compound 1 is believed to be mediated by the inhibition of the production of pro-inflammatory cytokines. The anti-oxidant activity of this compound 1 is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The anti-diabetic activity of this compound 1 is thought to be mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of various enzymes, and reduce the production of pro-inflammatory cytokines. Moreover, this compound 1 has been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound 1 has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 in lab experiments include its potent biological activities, its unique chemical structure, and its availability for purchase. However, the limitations of using this compound 1 in lab experiments include its high cost, its limited solubility in water, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1. One direction is the development of new analogs of this compound 1 with improved biological activities and lower toxicity. Another direction is the investigation of the mechanism of action of this compound 1 in more detail. Moreover, the potential use of this compound 1 as a therapeutic agent for the treatment of cancer, inflammation, and diabetes should be explored further. Finally, the development of new methods for the synthesis of this compound 1 and its analogs should be investigated to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its biological activities. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 has been reported to possess anti-inflammatory, anti-oxidant, and anti-diabetic activities. These biological activities make this compound 1 a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and diabetes.
Eigenschaften
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-23-14-9-5-6-11(16(14)24-2)10-15-17(21)20(18(22)25-15)13-8-4-3-7-12(13)19/h3-10H,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDHJFRCRWERT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenoxy)-N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B3539532.png)

![7-(4-ethoxyphenyl)-4-(4-morpholinyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3539548.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3539556.png)

![N~1~-(2-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3539575.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3539577.png)
![2-(3,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3539583.png)
![3-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3539611.png)
![2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3539617.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B3539633.png)
![5-bromo-2-chloro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3539641.png)
